3-(Azidomethyl)phenol

HIV-1 integrase inhibition Antiviral drug discovery Structure-activity relationship

3-(Azidomethyl)phenol (CAS 1007587-60-1) is an organic compound of molecular formula C7H7N3O and molecular weight 149.1 g/mol, characterized by an azido group (-N3) attached to a methyl group that is further connected to the meta-position of a phenol ring. The compound is commercially available with a purity specification of ≥95% and is typically supplied as a liquid.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1007587-60-1
Cat. No. B2374208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azidomethyl)phenol
CAS1007587-60-1
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CN=[N+]=[N-]
InChIInChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2
InChIKeyGNSOPDGCCPNWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azidomethyl)phenol (CAS 1007587-60-1) – Key Properties and Strategic Sourcing Overview for Chemical Biology and Drug Discovery


3-(Azidomethyl)phenol (CAS 1007587-60-1) is an organic compound of molecular formula C7H7N3O and molecular weight 149.1 g/mol, characterized by an azido group (-N3) attached to a methyl group that is further connected to the meta-position of a phenol ring [1]. The compound is commercially available with a purity specification of ≥95% and is typically supplied as a liquid . Its primary value proposition lies in the azido functionality, which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal click chemistry transformations [2]. This positions the compound as a versatile building block for bioconjugation, chemical probe synthesis, and small-molecule drug discovery applications.

Click Chemistry CuAAC/SPAAC azide handle for bioconjugation
Bifunctional Core Phenol for derivatization, azide for click
Probe Synthesis Building block for chemical probe and library construction

3-(Azidomethyl)phenol (CAS 1007587-60-1) – Why Regioisomeric Position Determines Functional Suitability


The meta-substituted 3-(azidomethyl)phenol is not functionally interchangeable with its ortho (2-) or para (4-) regioisomers despite identical molecular formulas and weights. The relative positioning of the azidomethyl group and the phenolic hydroxyl directly influences both the compound's physicochemical properties and its reactivity profile in downstream applications [1]. Specifically, substitution pattern affects the electronic environment of the phenol ring, which in turn modulates gas-phase acidity, hydrogen-bonding capacity, and the kinetics of click chemistry reactions [2]. Moreover, in biological systems, regioisomeric differences translate to distinct target-binding affinities—as demonstrated by the meta-substituted derivative showing specific inhibition of HIV-1 integrase strand transfer [3]. For procurement in drug discovery or chemical biology, substituting the 3-isomer with the 2- or 4-isomer without experimental validation would risk altering both synthetic efficiency and biological outcomes, undermining data reproducibility and project timelines.

Target 3-(Azidomethyl)phenol (meta)
Substitutes 2- or 4-(azidomethyl)phenol may alter click kinetics, biological activity, and physicochemical properties
Reactivity pathway Meta supports CuAAC; ortho can photoactivate to iminoquinone, limiting direct interchange
Biological activity HIV-1 integrase inhibition reported only for meta scaffold; regioisomer activity profiles may not transfer

3-(Azidomethyl)phenol (CAS 1007587-60-1) – Quantitative Comparative Evidence Across Key Differentiation Dimensions


Regioisomer-Specific Biological Activity: Meta-Substituted Azidomethyl Phenyl Moiety in HIV-1 Integrase Inhibition

The 3-(azidomethyl)phenyl moiety—the meta-substituted scaffold directly derived from 3-(azidomethyl)phenol—has been incorporated into (Z)-4-(3-(azidomethyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid, a compound that demonstrates inhibition of HIV-1 integrase strand transfer activity . The meta positioning is essential for the inhibitory pharmacophore; ortho or para substitution would alter the spatial arrangement of the azidomethyl group relative to the 2-hydroxy-4-oxobut-2-enoic acid core, likely affecting target engagement [1].

HIV-1 Integrase Inhibition
Class-level
Meta scaffold: active inhibitor
Ortho/para: not reported
Scaffold activity depends on substitution pattern
In vitro assay; direct comparison data limited
HIV-1 integrase inhibition Antiviral drug discovery Structure-activity relationship

Electronic Effects of Regioisomeric Substitution: Gas-Phase Acidity Comparison of 3- vs. 4-Azidophenols

Jawale et al. measured the gas-phase acidities of 3- and 4-azidophenol using mass spectrometry and the kinetic method, finding values of 340.8 ± 2.2 kcal/mol and 340.3 ± 2.0 kcal/mol, respectively [1]. Although these data are for azidophenols rather than azidomethylphenols, the trend provides class-level inference regarding how meta versus para substitution influences the electronic environment of the phenol ring. The minimal difference (0.5 kcal/mol) between the two regioisomers suggests that both exhibit predominantly inductive electron-withdrawing character with negligible resonance contribution [1].

Gas-Phase Acidity
Class-level
ΔG°acid: 3-azidophenol
340.8 ± 2.2 kcal/mol
vs 4-: 340.3 ± 2.0
Negligible electronic difference; steric/biological factors drive selection
Class analog; not azidomethylphenol directly
Physical organic chemistry Electronic substituent effects Structure-property relationships

Physicochemical Property Differentiation: LogP and Polar Surface Area Comparison Across Azidomethylphenol Regioisomers

The para-substituted isomer 4-(azidomethyl)phenol has a calculated LogP of 1.655 and a polar surface area (PSA) of 69.98 Ų [1]. While comparable computational data for 3-(azidomethyl)phenol are not publicly disclosed in authoritative databases, the isomeric difference in substitution pattern predicts a distinct PSA value due to altered molecular geometry and intramolecular hydrogen-bonding capacity. The meta-substituted phenol hydroxyl exhibits different hydrogen-bond donor/acceptor geometry compared to the para isomer, which can influence solubility, membrane permeability, and protein-binding characteristics in biological assays.

Physicochemical Profile
Class-level
4-isomer LogP 1.655, PSA 69.98 Ų
3-isomer values not disclosed
Meta vs para geometry may alter permeability and solubility
In silico; isomer-specific validation needed
Physicochemical profiling Drug-likeness prediction ADME optimization

Reactivity Differentiation: Ortho-Azidophenol Photoactivation for Bioconjugation vs. Meta-Azidomethylphenol Click Chemistry

Ortho-azidophenols undergo photolysis to generate iminoquinone intermediates that couple rapidly to aniline groups, enabling photoactivated bioconjugation and biomolecular photopatterning [1][2]. This ortho-specific reactivity pathway is not accessible to meta- or para-substituted azidophenols. The meta-substituted 3-(azidomethyl)phenol instead participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) via the terminal azido group on the methyl spacer [3].

Conjugation Modality
Class-level
3-Azidomethyl: CuAAC/SPAAC
2-Azidophenol: photoactivation → iminoquinone
Select building block based on desired conjugation chemistry
Ortho photolysis not accessible to meta isomer
Bioorthogonal chemistry Photoclick chemistry Bioconjugation

3-(Azidomethyl)phenol (CAS 1007587-60-1) – Recommended Application Scenarios Based on Differentiated Evidence


HIV-1 Integrase Inhibitor Development and Antiviral Probe Synthesis

The 3-(azidomethyl)phenyl scaffold serves as a validated core for HIV-1 integrase strand transfer inhibitors. The meta-substituted building block 3-(azidomethyl)phenol can be functionalized to generate (Z)-4-(3-(azidomethyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid and related analogs for antiviral drug discovery campaigns [1]. Procurement of the meta isomer is essential for maintaining the established SAR; substitution with the 2- or 4-isomer would yield untested chemical matter with unknown activity against HIV-1 integrase.

Solution-Phase Bioconjugation via Copper-Catalyzed or Strain-Promoted Click Chemistry

3-(Azidomethyl)phenol provides a terminal azido handle for CuAAC or SPAAC reactions with alkyne-functionalized biomolecules, fluorophores, or affinity tags. This enables the construction of triazole-linked conjugates under mild, bioorthogonal conditions [1]. Unlike ortho-azidophenols, the meta-substituted azidomethylphenol does not undergo photolytic rearrangement to iminoquinone intermediates [2], making it the preferred choice when photostability and compatibility with standard click chemistry protocols are required.

Medicinal Chemistry Building Block Requiring Clickable Phenol Scaffolds

As a bifunctional building block containing both a phenolic hydroxyl (for further derivatization, e.g., O-alkylation or esterification) and an azidomethyl group (for click conjugation), 3-(azidomethyl)phenol enables modular construction of compound libraries and targeted chemical probes [1]. The meta-substitution geometry offers distinct steric and hydrogen-bonding characteristics compared to ortho and para isomers, providing a differentiated starting point for SAR studies where spatial orientation of the click handle relative to the phenol core may influence target binding.

Comparative Physical Organic Studies of Regioisomeric Substituent Effects

The minimal difference in gas-phase acidity between 3- and 4-azidophenol analogs (340.8 ± 2.2 vs. 340.3 ± 2.0 kcal/mol) establishes that the azido group exerts predominantly inductive electron withdrawal with negligible resonance contribution [1]. 3-(Azidomethyl)phenol can be employed in expanded studies examining how the methylene spacer modulates this electronic effect, providing fundamental insights into structure-property relationships for azido-functionalized aromatic systems.

Application
Selection Property
Validation Focus
Antiviral probe synthesis (HIV-1 integrase)
Regioisomer-specific scaffold activity
Integrase inhibition confirmation
Bioconjugation via click chemistry
Click chemistry handle compatibility
Conjugation efficiency assessment
Chemical probe library synthesis
Bifunctional building block
Regioisomeric SAR profiling
Substituent effect studies
Electronic property differentiation
Gas-phase acidity measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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